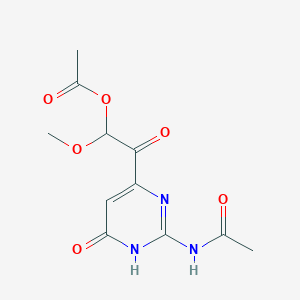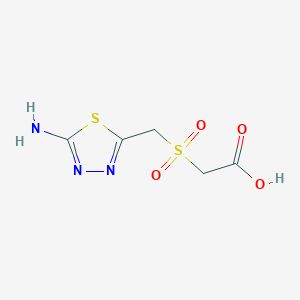![molecular formula C18H19N3O2S2 B15218732 4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide CAS No. 487024-41-9](/img/structure/B15218732.png)
4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Ethylthio)ethoxy)-N-(phthalazin-6-yl)benzenesulfinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an ethylthio group, an ethoxy group, and a phthalazinyl group attached to a benzenesulfinamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Ethylthio)ethoxy)-N-(phthalazin-6-yl)benzenesulfinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzenesulfinamide with 2-(ethylthio)ethanol under basic conditions to form the ethylthioethoxy derivative. This intermediate is then reacted with phthalazine-6-amine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Ethylthio)ethoxy)-N-(phthalazin-6-yl)benzenesulfinamide can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(2-(Ethylthio)ethoxy)-N-(phthalazin-6-yl)benzenesulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Ethylthio)ethoxy)-N-(phthalazin-6-yl)benzenesulfinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Methylthio)ethoxy)-N-(phthalazin-6-yl)benzenesulfinamide
- 4-(2-(Ethylthio)ethoxy)-N-(quinolin-6-yl)benzenesulfinamide
- 4-(2-(Ethylthio)ethoxy)-N-(pyridin-6-yl)benzenesulfinamide
Uniqueness
4-(2-(Ethylthio)ethoxy)-N-(phthalazin-6-yl)benzenesulfinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phthalazinyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
487024-41-9 |
|---|---|
Molecular Formula |
C18H19N3O2S2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-(2-ethylsulfanylethoxy)-N-phthalazin-6-ylbenzenesulfinamide |
InChI |
InChI=1S/C18H19N3O2S2/c1-2-24-10-9-23-17-5-7-18(8-6-17)25(22)21-16-4-3-14-12-19-20-13-15(14)11-16/h3-8,11-13,21H,2,9-10H2,1H3 |
InChI Key |
HQUYEQHDRFNQCY-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC1=CC=C(C=C1)S(=O)NC2=CC3=CN=NC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)

![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)

![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)

![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)

![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)


